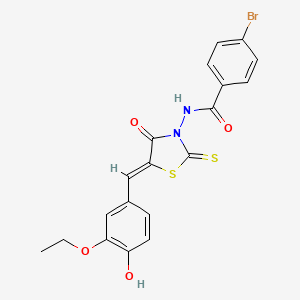

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. Its structure features a 3-ethoxy-4-hydroxybenzylidene substituent at position 5 of the thiazolidinone ring and a 4-bromobenzamide group at position 3 (Figure 1). The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties.

Properties

IUPAC Name |

4-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNSHKNNFOEPCC-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a thiazolidinone moiety, a benzamide framework, and various substituents that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O4S2, with a molecular weight of approximately 479.36 g/mol. The compound features a thioxothiazolidin core that is known for its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis.

- Antimicrobial Properties : The thiazolidinone structure is associated with antimicrobial activity against various bacterial and fungal strains. Compounds with similar structures have demonstrated effectiveness in inhibiting microbial growth, making them potential candidates for antibiotic development.

- Antiproliferative Effects : Research indicates that derivatives of thiazolidinones exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound, providing insights into its therapeutic potential.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 1.2 |

| Compound C | HEK293 | 5.3 |

| Compound D | H460 | >100 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Anticancer Activity : A study demonstrated that a structurally similar thiazolidinone exhibited potent anticancer effects by inducing apoptosis in MCF-7 cells through the activation of caspase pathways . This suggests that this compound may share similar properties.

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzylidene and benzamide moieties, as well as the heterocyclic core. Key comparisons are summarized below:

Table 1: Structural and Spectroscopic Comparison of Thiazolidinone Derivatives and Analogs

Key Observations:

Core Heterocycle: The thiazolidinone core (present in the target compound and ) is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties. In contrast, the imidazolidinone derivative and isoxazole analog exhibit distinct electronic profiles due to differences in ring electronegativity and hybridization.

This may influence solubility and receptor binding. Halogenation: The 4-bromo substituent (target compound) vs. 4-chloro () or 2-chloro () alters steric and electronic properties. Bromine’s larger atomic radius may increase lipophilicity, affecting membrane permeability.

Spectroscopic Characterization: Thiazolidinone derivatives are routinely analyzed via ¹H/¹³C NMR and IR spectroscopy . For example, the isoxazole compound shows distinct aromatic proton signals at δ 7.87 (doublet) and δ 7.28 (triplet), attributed to the bromophenyl and thiophene groups.

Research Findings and Implications

- Thiazolidinones with halogenated aryl groups (e.g., ) are explored as kinase inhibitors or antimicrobial agents.

- Isoxazole derivatives like are studied for their optoelectronic properties or as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.